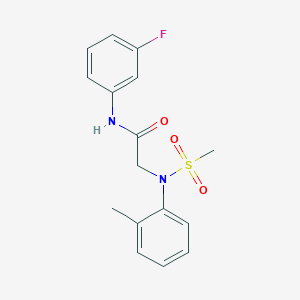![molecular formula C45H68F3N9O15 B12457979 eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species] trifluoroacetate](/img/structure/B12457979.png)
eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species] trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid is a complex organic compound with a highly intricate structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises multiple amino acid residues, making it a subject of interest for researchers studying peptide synthesis and protein interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid involves several steps, each requiring precise reaction conditions. The process typically begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. This is followed by the sequential coupling of amino acid residues using reagents such as carbodiimides or phosphonium salts to form peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and protein interactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-2-methyl-1-propanol: A simpler amino alcohol with applications in cosmetics and pharmaceuticals.
2-(2-aminoethylamino)ethanol: Another amino alcohol used in various chemical syntheses.
Uniqueness
2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid is unique due to its complex structure and the presence of multiple amino acid residues. This complexity allows for specific interactions with biological molecules, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C45H68F3N9O15 |
|---|---|
Peso molecular |
1032.1 g/mol |
Nombre IUPAC |
2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H67N9O13.C2HF3O2/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4;3-2(4,5)1(6)7/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65);(H,6,7) |
Clave InChI |
DNBQVEHSLWLNFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanediamide](/img/structure/B12457908.png)
![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B12457910.png)


![4-{[(4-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12457932.png)
![3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide](/img/structure/B12457944.png)
![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12457951.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12457957.png)


![N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12457969.png)


